molecular formula C11H15NO2 B1584450 ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 65880-18-4

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B1584450
CAS RN: 65880-18-4
M. Wt: 193.24 g/mol
InChI Key: LOSQSLWRXZTVTF-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound. It is an intermediate in the synthesis of indoles .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate allows for the synthesis of various analogs that can be optimized for antiviral activity through interaction with viral proteins or inhibition of viral replication.

Anticancer Applications

The indole nucleus is a common feature in many compounds with anticancer activity. Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate could serve as a precursor for the synthesis of novel anticancer agents. Its derivatives can be designed to target specific cancer cell lines, potentially leading to the development of new treatments for various types of cancer .

Enzyme Inhibition

This compound has potential applications in enzyme inhibition, which is a crucial strategy in drug development. By inhibiting specific enzymes, derivatives of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate could be used to treat diseases where enzyme activity is dysregulated, such as metabolic disorders or neurodegenerative diseases.

Development of Antimicrobial Agents

Indole derivatives are known for their antimicrobial properties. Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate could be modified to enhance its interaction with bacterial or fungal targets, leading to the creation of new antimicrobial drugs that could help combat antibiotic-resistant strains .

Agricultural Chemicals

The structural adaptability of indole derivatives makes them suitable for the development of agricultural chemicals. Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be used to synthesize compounds that control phytopathogenic microorganisms, protecting crops from various diseases and pests .

Neuropharmacological Research

Indole compounds play a significant role in neuropharmacology due to their structural similarity to tryptophan and serotonin. Research into derivatives of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate could lead to the discovery of new neuroactive drugs, potentially offering treatments for mood disorders, anxiety, and other psychiatric conditions .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQSLWRXZTVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306365
Record name ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

CAS RN

65880-18-4
Record name 65880-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 115g (6.50 g, 24.8 mmol), sodium ethoxide (17.0 mg, 0.25 mmol) and ethanol (40 mL). The solution was stirred at room temperature for 1 h. After that time, the reaction mixture was concentrated under reduced pressure. The residue was purified by column chromatography to afford a 100% yield (4.80 g) of 115h as a brown solid: mp 70-72° C.; 1H NMR (300 MHz, CDCl3) δ 9.08 (s, 1H), 6.75 (s, 1H), 4.25 (q, 2H, J=7.2 Hz), 2.65 (t, 2H, J=6.0 Hz), 2.56 (t, 2H, J=6.0 Hz), 1.85 (m, 4H), 1.28 (t, 3H, J=7.2 Hz); MS (ESI+) m/z 194.1 (M+H)
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 3-(2-chlorocyclohex-1-enyl)acrylate (21.4 g, 100 mmol) in DMSO (100 mL) was added sodium azide (9.75 g, 150 mmol). The reaction mixture was heated at 105° C. for 4 h. After cooling to room temperature, the mixture was poured into ice water. The resulting precipitate was collected by filtration to afford 121a (18.0 g, 93.3%). MS-ESI: [M+H]+ 194.
Name
ethyl 3-(2-chlorocyclohex-1-enyl)acrylate
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
93.3%

Synthesis routes and methods III

Procedure details

Ethyl indole-2-carboxylate (0.5 g) and platinum (IV) oxide (0.1 g) in acetic acid (20 ml) were stirred under an atmosphere of hydrogen for 16 hours at ambient temperature. The reaction was then filtered through a pad of celite and basified by addition of aqueous sodium hydroxide (2N). The resulting precipitate was filtered and dried in vacuo to give the product as a white solid (0.17 g, 33%), NMR d(CDCl3) 1.35 (3H, t), 1.80 (4H, m), 2.50 (2H, t), 2.60 (2H, t), 4.30 (2H, q), 6.65 (1H, d), 8.70 (1H, bs); M/z (+) 194 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
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ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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